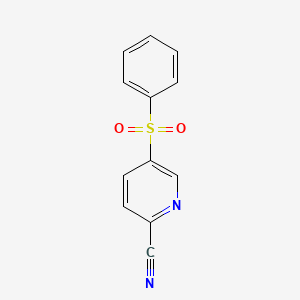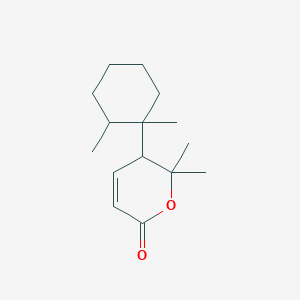![molecular formula C7H4BrCl3O2S B14012811 Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- CAS No. 117992-54-8](/img/structure/B14012811.png)
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is a chemical compound with the molecular formula C7H4BrCl3O2S It is a derivative of benzene, characterized by the presence of a bromodichloromethyl group and a sulfonyl chloride group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- typically involves the reaction of benzene derivatives with bromodichloromethyl sulfone. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonation process . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfuryl chloride as sulfonating agents . These methods are designed to maximize efficiency and yield while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, facilitated by the electron-withdrawing effects of the sulfonyl and halogen groups.
Nucleophilic Substitution: The bromodichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), sulfuric acid, and bases such as sodium hydroxide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives with varying functional groups, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The sulfonyl group acts as an electron-withdrawing group, enhancing the compound’s reactivity towards electrophiles and nucleophiles . This reactivity is crucial for its role in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-[(chloromethyl)sulfonyl]-4-chloro-
- Benzene, 1-[(dichloromethyl)sulfonyl]-4-chloro-
- Benzene, 1-[(fluoromethyl)sulfonyl]-4-chloro-
Uniqueness
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is unique due to the presence of the bromodichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
117992-54-8 |
|---|---|
Formule moléculaire |
C7H4BrCl3O2S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[bromo(dichloro)methyl]sulfonyl-4-chlorobenzene |
InChI |
InChI=1S/C7H4BrCl3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H |
Clé InChI |
WZGZRWJBFAEKOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)


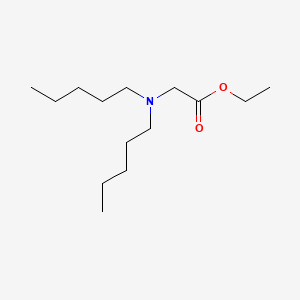
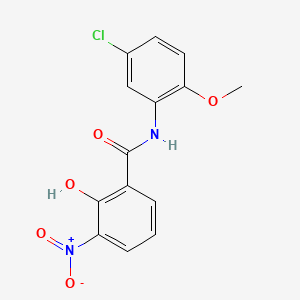
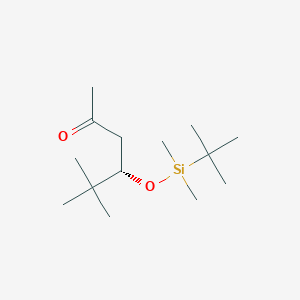
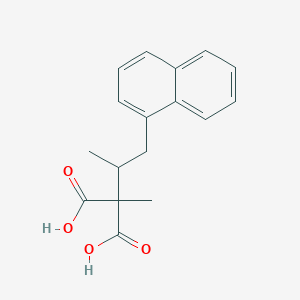
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
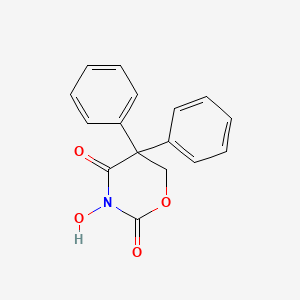
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
